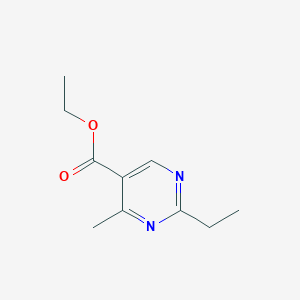

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate is an organic compound with the molecular formula C10H14N2O2. It belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions for several hours to yield the desired product. The general reaction scheme is as follows:

- Ethyl acetoacetate + Urea → this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential to treat various neurological disorders, enhancing drug efficacy and specificity.

Case Study: Neurological Disorders

Research indicates that compounds derived from this compound exhibit promising activity against neurodegenerative diseases. For instance, derivatives have shown potential in modulating neurotransmitter systems, which could lead to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It contributes to the development of pesticides and herbicides that are effective in controlling pests while being less harmful to the environment.

Case Study: Crop Protection

A study highlighted the effectiveness of a pesticide formulation containing this compound, which significantly improved crop yield and sustainability by reducing pest populations without adversely affecting beneficial insects.

Biochemical Research

Researchers employ this compound in biochemical assays to study enzyme activities and metabolic pathways. This compound aids in understanding cellular functions and interactions at a molecular level.

Case Study: Enzyme Activity Studies

In a biochemical research project, this compound was used to investigate the inhibition mechanisms of specific enzymes involved in metabolic disorders. The findings provided insights into potential therapeutic targets for drug development.

Material Science

The compound is also being explored for its potential applications in material science. Researchers are investigating its properties for creating novel materials with enhanced thermal stability and chemical resistance.

Case Study: Novel Material Development

A recent project focused on synthesizing a polymer incorporating this compound, resulting in materials that exhibited superior durability under extreme conditions, making them suitable for industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for drugs targeting neurological disorders | Neurological Disorders |

| Agricultural Chemistry | Formulation of effective pesticides and herbicides | Crop Protection |

| Biochemical Research | Development of assays for enzyme activity studies | Enzyme Activity Studies |

| Material Science | Creation of materials with enhanced properties | Novel Material Development |

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

- Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

- Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets.

Biological Activity

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. This reaction is performed under reflux conditions for several hours to achieve the desired product. In industrial applications, continuous flow reactors can enhance control over reaction conditions, improving yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <100 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | <150 |

| Bacillus subtilis | 75 |

These results suggest that the compound may inhibit microbial growth effectively, making it a candidate for further pharmaceutical development .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Studies indicate that it may interact with viral enzymes, potentially inhibiting viral replication processes. For instance, in in vitro assays, the compound demonstrated activity against influenza viruses, supporting its use in antiviral drug development .

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and influence metabolic pathways. It may interact with specific receptors or enzymes involved in microbial metabolism, leading to growth inhibition. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in animal models. In one study, oral administration of the compound at a dose of 40 mg/kg resulted in significant reductions in viral load in infected mice, demonstrating its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Chlorine substitution at position 2 | Exhibits different reactivity due to halogen |

| Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate | Hydroxymethyl substitution at position 4 | Potential for hydrogen bonding interactions |

| Ethyl 2-methylpyrimidine-5-carboxylic acid diethylamide | Amide functional group | Different pharmacological properties |

This comparison illustrates how specific substitutions can influence biological activity and reactivity among similar compounds.

Properties

CAS No. |

99169-93-4 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-4-9-11-6-8(7(3)12-9)10(13)14-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

OZQFDVQNFFHLEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=N1)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.